

STF-083010: In Vitro Application Notes and Protocols

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Compound of Interest

Compound Name: STF-083010

Cat. No.: B15604725

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Introduction

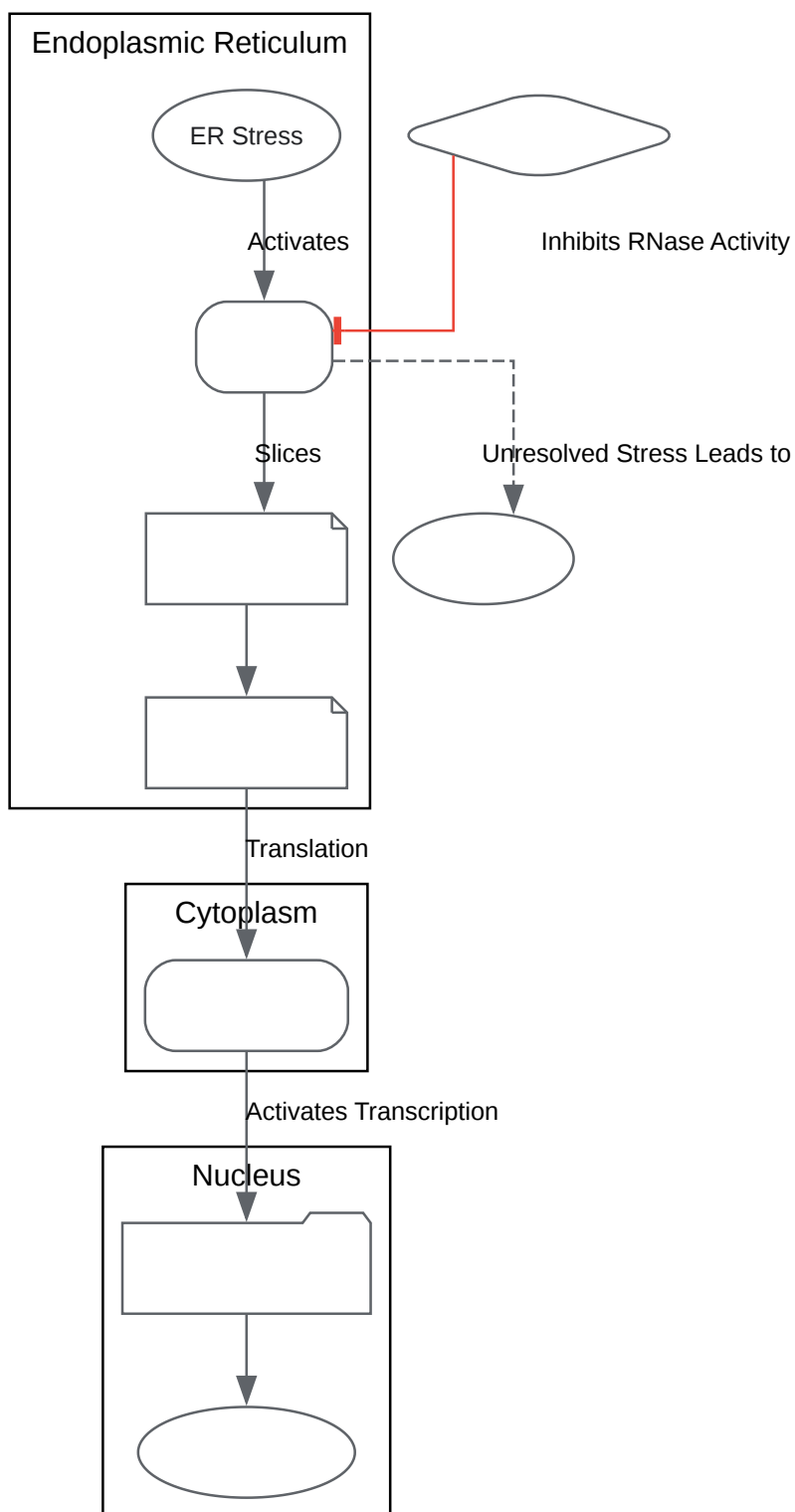
STF-083010 is a potent and selective small-molecule inhibitor of the inositol-requiring enzyme 1 α (IRE1 α), a key sensor and effector of the Unfolded Protein Response (UPR).^{[1][2]} The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).^{[1][3]} **STF-083010** specifically targets the endoribonuclease (RNase) activity of IRE1 α , without affecting its kinase activity.^{[4][5][6]} This inhibition blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR.^{[1][2]} The resulting accumulation of unresolved ER stress can lead to apoptosis, making **STF-083010** a valuable tool for studying the UPR and a potential therapeutic agent in diseases dependent on this pathway, such as multiple myeloma and other cancers.^{[1][5]}

Mechanism of Action

Under ER stress, IRE1 α dimerizes and autophosphorylates, which activates its RNase domain.^[2] The activated RNase domain then excises a 26-nucleotide intron from XBP1 mRNA.^[1] This unconventional splicing event causes a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).^[1] XBP1s translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress.^[2] **STF-083010** directly inhibits the RNase activity of IRE1 α , preventing the splicing of XBP1 mRNA and the subsequent production of the pro-survival

XBP1s protein.[1][5] This blockade of a crucial adaptive UPR pathway leads to sustained ER stress and can trigger apoptosis.[1]

STF-083010 Mechanism of Action



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STF-083010 inhibits IRE1 α RNase activity.

In Vitro Working Concentrations

The effective in vitro working concentration of **STF-083010** is cell-type dependent and should be determined empirically for each specific application. However, published data provides a general range for its use.

Cell Line/System	Application	Concentration Range	Notes
Multiple Myeloma (RPMI 8226, MM.1S, MM.1R)	Cytotoxicity Assay	30 - 60 μ M	Shown cytostatic and cytotoxic activity in a dose- and time-dependent manner.[5]
Pancreatic Cancer (Panc0403, Panc1005, BxPc3, MiaPaCa2)	Combination Therapy	10 - 50 μ M	Synergistic activity observed with Bortezomib.[4]
Ovarian Cancer (OVCAR3, SKOV3)	Cell Viability / Apoptosis	10 - 100 μ M	Moderately enhanced cytotoxicity of tunicamycin and significantly inhibited cell growth.[7]
Melanoma (A2058, A375, B16F10)	Inhibition of XBP1s	10 μ M	Efficiently suppressed induced up-regulation of XBP1s.[8]
p53-deficient Human Cancer Cells (HCT116 p53-/-)	Growth Suppression	50 μ M	Suppressed the growth of these cells. [4]
Cell-free Assay	IRE1 α RNase Inhibition	IC50: ~25-30 μ M	Half-maximal inhibitory concentration for IRE1 α RNase activity. [1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of **STF-083010** on cultured cells.[7]

Materials:

- Cells of interest
- Complete culture medium
- **STF-083010**
- DMSO (for stock solution)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
- Prepare serial dilutions of **STF-083010** in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Remove the old medium and add 100 μ L of the medium containing various concentrations of **STF-083010** (e.g., 0.1, 1, 10, 50, 100 μ M) to the wells.^{[1][7]} Include a vehicle control (medium with DMSO).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).^[7]
- Add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle-treated control.

XBP1 mRNA Splicing Assay (RT-PCR)

This assay determines the efficacy of **STF-083010** in inhibiting IRE1 α -mediated XBP1 mRNA splicing.[\[2\]](#)[\[9\]](#)

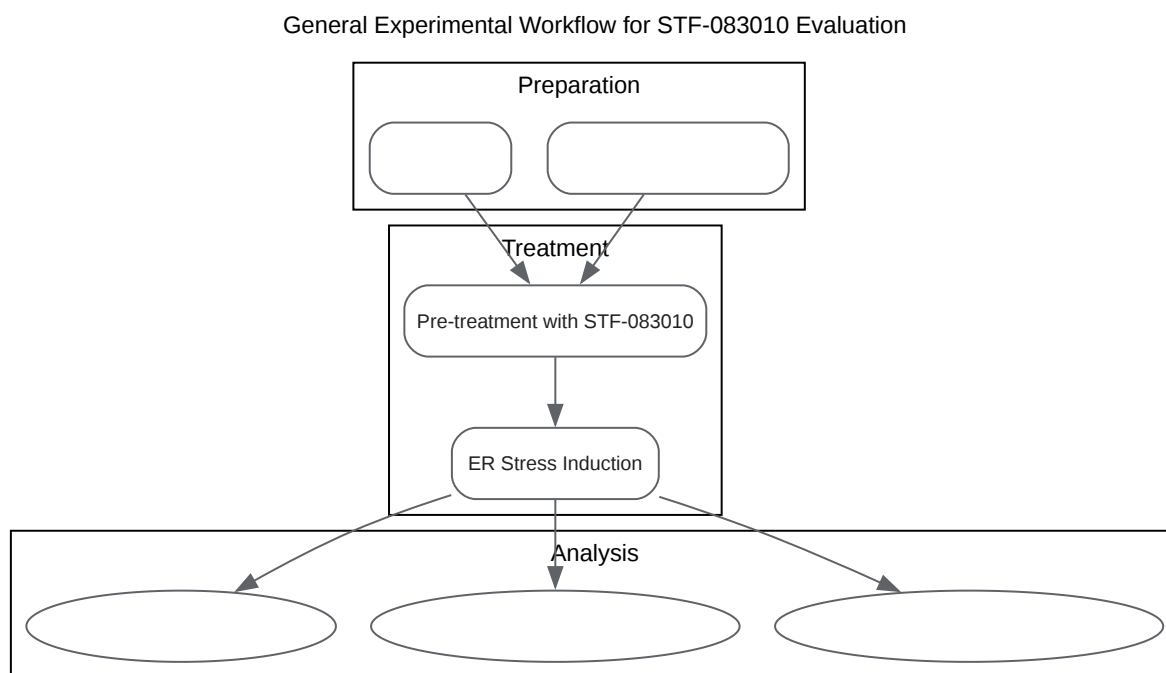
Materials:

- Cells of interest
- Complete culture medium
- **STF-083010**
- ER stress inducer (e.g., Thapsigargin or Tunicamycin)
- 6-well plates
- RNA extraction kit
- Reverse transcription kit
- PCR reagents
- Primers flanking the XBP1 splice site
- Agarose gel and electrophoresis equipment

Protocol:

- Seed cells in a 6-well plate to achieve 70-80% confluency at the time of treatment.[\[9\]](#)
- Pre-treat cells with the desired concentrations of **STF-083010** (e.g., 10, 30, 60 μ M) for 1-2 hours.[\[2\]](#)[\[9\]](#)
- Induce ER stress by adding an appropriate inducer (e.g., 300 nM Thapsigargin) and incubate for 4-8 hours.[\[2\]](#)[\[6\]](#)

- Harvest the cells and extract total RNA using a commercial kit.
- Perform reverse transcription to synthesize cDNA.
- Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
- Separate the PCR products on a high-resolution agarose gel (e.g., 3%).^[1]
- Visualize the bands. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes. A reduction in the intensity of the XBP1s band in **STF-083010**-treated samples indicates inhibition.^[1]



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